Vitispirane

Overview

Description

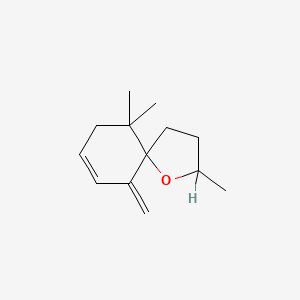

Vitispirane is a naturally occurring compound found in grapes and wineThe chemical structure of this compound is characterized by a spiroether framework, specifically 2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene . This compound is known for its earthy, floral, and fruity aroma, contributing to the complex bouquet of wines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitispirane can be synthesized through the oxidative degradation of carotenoids. One common method involves the use of solid-phase microextraction (SPME) techniques to isolate and analyze the compound from wine samples . The synthetic route typically involves the use of hydro-alcoholic matrices and various agitation techniques to enhance extraction efficiency .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological processes that mimic natural biosynthetic pathways. These methods involve the use of specific enzymes and microbial cultures to convert carotenoids into this compound. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vitispirane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce this compound, resulting in the formation of reduced analogs.

Substitution: Substitution reactions involve the use of halogens (e.g., chlorine, bromine) to replace specific functional groups in the this compound molecule.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and halogenated compounds. These products have distinct chemical and sensory properties, making them valuable in various applications .

Scientific Research Applications

Vitispirane has a wide range of scientific research applications, including:

Chemistry:

- Used as a reference compound in analytical chemistry for the identification and quantification of norisoprenoids in wine and other beverages .

Biology:

- Studied for its role in plant defense mechanisms, particularly in grapevines, where it contributes to the plant’s resistance against pests and diseases .

Medicine:

- Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Research is ongoing to explore its use in drug development .

Industry:

- Employed in the flavor and fragrance industry due to its unique aroma profile. It is used to enhance the sensory qualities of food and beverages .

Mechanism of Action

The mechanism of action of vitispirane involves its interaction with specific molecular targets and pathways. In plants, this compound is produced as a secondary metabolite in response to environmental stressors. It acts by modulating the expression of genes involved in the plant’s defense response . In humans, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Vitispirane is unique among norisoprenoids due to its spiroether structure. Similar compounds include:

β-Ionone: Known for its violet-like aroma, β-ionone is another norisoprenoid derived from carotenoids.

β-Damascenone: This compound has a rose-like aroma and is also found in wine and other plant-derived products.

Megastigmatrienone: Found in tobacco, this compound has a distinct aroma profile and is structurally related to this compound.

This compound stands out due to its specific sensory properties and its role in plant defense mechanisms, making it a valuable compound in both scientific research and industrial applications.

Biological Activity

Vitispirane is a significant compound found in grape-derived products, particularly in wines, where it contributes to the aroma and flavor profile. This article explores the biological activities associated with this compound, including its potential health benefits, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound is classified as a norisoprenoid, a type of volatile compound that plays a crucial role in the sensory attributes of grapes and wines. It is derived from carotenoid cleavage and contributes to the aromatic complexity of various grape varieties. The structural formula of this compound can be represented as follows:

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. A study demonstrated that this compound could scavenge free radicals effectively, thus potentially offering protective effects against oxidative damage in cells .

2.2 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. This property may be beneficial for managing diseases such as arthritis and other inflammatory disorders .

2.3 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In animal models, it was observed to reduce neuroinflammation and improve cognitive function, suggesting a possible role in preventing neurodegenerative diseases such as Alzheimer's .

The mechanisms by which this compound exerts its biological effects include:

- Scavenging Free Radicals: this compound's structure allows it to interact with reactive oxygen species (ROS), neutralizing their harmful effects.

- Modulation of Signaling Pathways: It influences various signaling pathways involved in inflammation and cellular stress responses.

- Gene Expression Regulation: Studies indicate that this compound can affect the expression of genes related to antioxidant defense and inflammation .

4.1 Clinical Applications

A notable case study examined the effects of this compound supplementation in patients with chronic inflammatory diseases. The results showed a significant reduction in markers of inflammation after 12 weeks of treatment, supporting its potential therapeutic use .

4.2 Wine Consumption and Health

Another study investigated the health impacts of moderate wine consumption, focusing on this compound levels in different wine varieties. The findings suggested that wines rich in this compound correlate with lower incidences of cardiovascular diseases among regular consumers .

5. Data Table: Comparison of Biological Activities

6. Conclusion

This compound emerges as a compound of considerable interest due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. Ongoing research continues to uncover its potential therapeutic applications, particularly in chronic disease management and preventive health strategies.

Properties

IUPAC Name |

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDJVDPPBFBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=C)C=CCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867153 | |

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65416-59-3 | |

| Record name | Vitispirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitispirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.00 °C. @ 760.00 mm Hg | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.